Product packaging for FGH31(Cat. No.:)

FGH31

Cat. No.: B12389798
M. Wt: 520.7 g/mol
InChI Key: VGUQUIYJFQJLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D4R Agonist 24 is a selective chemical compound designed to activate the dopamine D4 receptor (D4R), a G i/o -coupled G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex and hippocampus . The D4R is implicated in critical cognitive processes, including attention, executive function, and impulse control . Research indicates that D4R activation can modulate network oscillations in the brain; specifically, D4R agonists have been shown to enhance gamma and delta frequency oscillations within circuits connecting the prefrontal cortex, hippocampus, and thalamic nucleus reuniens, which may underlie mechanisms of attention and memory integration . Due to its role in cognition, the D4R is a target of interest for studying neuropsychiatric conditions such as attention deficit hyperactivity disorder (ADHD) and cognitive deficits associated with schizophrenia . In preclinical models, D4R agonists have been demonstrated to improve performance in cognitive tasks like novel object recognition . This compound is supplied for research purposes to further investigate the D4R's function in the central nervous system. D4R Agonist 24 is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N4O2 B12389798 FGH31

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H36N4O2

Molecular Weight

520.7 g/mol

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-[2-(4-phenylphenyl)phenyl]urea

InChI

InChI=1S/C33H36N4O2/c1-39-32-15-8-7-14-31(32)37-24-22-36(23-25-37)21-9-20-34-33(38)35-30-13-6-5-12-29(30)28-18-16-27(17-19-28)26-10-3-2-4-11-26/h2-8,10-19H,9,20-25H2,1H3,(H2,34,35,38)

InChI Key

VGUQUIYJFQJLRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Ii. Molecular and Cellular Mechanisms of D4 Receptor Agonism

Receptor Binding Profiles of D4 Receptor Agonists

The initial and most critical step in the action of D4R agonist 24 is its binding to the dopamine (B1211576) D4 receptor. This interaction is characterized by high affinity and remarkable selectivity, distinguishing it from other dopaminergic compounds.

Research has demonstrated that D4R agonist 24 (9-6-24) exhibits a high binding affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 3 nM. escholarship.org This potent interaction underscores its efficacy at the molecular level. Crucially, the compound displays exceptional selectivity for the DRD4 subtype over other D2-like receptors. Studies have revealed that 9-6-24 has a greater than 3300-fold selectivity for DRD4 compared to the dopamine D2 (DRD2) and dopamine D3 (DRD3) receptors. escholarship.org This high degree of selectivity minimizes off-target effects and allows for the specific interrogation of DRD4-mediated functions.

Table 1: Binding Affinity of D4R Agonist 24 (9-6-24) at Dopamine D2-like Receptors

Receptor Subtype Inhibitor Constant (Ki) Selectivity vs. DRD4
Dopamine D4 (DRD4) 3 nM -
Dopamine D2 (DRD2) >10,000 nM >3300-fold
Dopamine D3 (DRD3) >10,000 nM >3300-fold

Data sourced from Wang et al. (2017). escholarship.org

While specific kinetic data for the association and dissociation rates of D4R agonist 24 are not extensively detailed in the public domain, the binding kinetics of agonists at D2-like receptors are known to be a critical determinant of their pharmacological effects. nih.gov The duration of receptor occupancy, governed by the ligand's dissociation rate, can influence the onset, duration, and nature of the downstream signaling cascade. nih.gov For many GPCRs, including the D2R, agonists are known to exhibit two-state binding kinetics, reflecting interactions with the receptor in both high-affinity (G protein-coupled) and low-affinity (uncoupled) states. nih.gov The high selectivity of 9-6-24 suggests that its binding kinetics are uniquely tailored to the structural and conformational properties of the DRD4 binding pocket.

Agonist Affinity and Selectivity for Dopamine D4 Receptor Subtype

G Protein Coupling and Intracellular Signaling Pathways Modulated by D4 Receptor Agonists

Upon binding to the dopamine D4 receptor, D4R agonist 24 initiates a cascade of intracellular events. As a member of the D2-like receptor family, the DRD4 primarily couples to inhibitory G proteins of the Gαi/o family. escholarship.orgmdpi.com However, D4R agonist 24 is characterized as a biased agonist, preferentially activating certain downstream pathways over others.

A canonical signaling pathway for Gαi/o-coupled receptors is the inhibition of adenylate cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). ashdin.comnih.gov Activation of DRD4 by an agonist typically leads to a decrease in intracellular cAMP levels. mdpi.comoup.com This reduction in cAMP can have widespread effects on cellular function by decreasing the activity of cAMP-dependent protein kinases, such as protein kinase A (PKA). ashdin.com While direct studies on 9-6-24's effect on adenylate cyclase are not extensively reported, its partial agonism at the Gαi/o pathway suggests it would modulate this system. escholarship.org However, the impact of prolonged stimulation of Gαi/o-coupled receptors can lead to a paradoxical enhancement of adenylate cyclase activity, a phenomenon known as heterologous sensitization. nih.gov

A key feature of D4R agonist 24 (9-6-24) is its nature as a biased agonist. It has been shown to be a partial agonist with a 7.4-fold bias toward β-arrestin recruitment over Gαi/o signaling, when compared to the reference agonist quinpirole. escholarship.org β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization. frontiersin.orgnih.gov Furthermore, β-arrestins can initiate their own signaling cascades, independent of G proteins, which can include the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govescholarship.org The preferential engagement of the β-arrestin pathway by 9-6-24 suggests that its cellular effects may be significantly driven by arrestin-mediated signaling, a property that distinguishes it from more balanced or G protein-biased DRD4 agonists. escholarship.orgnih.gov

Dopamine D2-like receptors, including DRD4, are known to couple to G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govtandfonline.com Activation of DRD4 by agonists can lead to the opening of GIRK channels, mediated by the Gβγ subunits of the dissociated Gαi/o protein. mdpi.comfrontiersin.org This results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. ashdin.comfrontiersin.org The desensitization of DRD4-evoked GIRK currents has been shown to be induced by β-arrestin2, a process that is enhanced by G protein-coupled receptor kinase 2 (GRK2). frontiersin.orgnih.govdiva-portal.org Given the β-arrestin bias of 9-6-24, it is plausible that this compound would not only modulate GIRK channel activity but also influence the dynamics of their desensitization.

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Activation of the dopamine D4 receptor (D4R) by an agonist initiates a series of intracellular events, a key one being the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This process is not direct but involves the transactivation of other cell surface receptors, a mechanism dependent on the cellular context. nih.gov

In Chinese hamster ovary (CHO-K1) cells expressing various D4R isoforms (D4.2, D4.4, D4.7), agonist stimulation leads to a transient, dose-dependent increase in ERK1/2 activity. nih.gov This signaling is mediated by a pertussis toxin-sensitive G-protein (Gαi/o), confirming the D4R's canonical coupling. nih.gov A crucial step in this cascade is the transactivation of the platelet-derived growth factor β (PDGFβ) receptor. nih.govnih.gov The process is blocked by selective inhibitors of the PDGF receptor, such as tyrphostin A9 and AG1295, which abolishes or significantly reduces ERK1/2 activation. nih.gov Further research has implicated intracellular PDGFβ receptors in this transactivation process as well. nih.gov

The signaling pathway downstream from PDGF receptor transactivation involves several key proteins. Inhibition of Src-family tyrosine kinases, phosphoinositide 3-kinase (PI3K), and protein kinase C (PKC) all attenuate or block the D4R-mediated activation of MAPK. nih.govscholaris.ca Specifically, the novel, calcium-independent PKCδ isozyme appears to play a role. scholaris.ca This complex cascade underscores that D4 receptors can engage growth-factor-related signaling pathways to influence cellular function beyond the classical inhibition of adenylyl cyclase. nih.govscholaris.ca Studies have shown that agonists like PD168,077 effectively activate the MAPK pathway, resulting in the phosphorylation of p42/p44 (ERK1/2). researchgate.net

Table 1: Key Components in D4R-Mediated MAPK Activation

Component Role/Observation Source(s)
G-Protein Gαi/o; Pathway is pertussis-toxin sensitive. nih.gov
Receptor Transactivation Essential step involving the PDGFβ receptor. nih.govnih.govscholaris.ca
Kinases Involves Src-family kinases, PI3K, and PKC (specifically PKCδ). nih.govscholaris.ca
Downstream Effectors Phosphorylation of ERK1/2 (p42/p44). nih.govresearchgate.net

| Exemplary Agonist | PD168,077 stimulates MAPK phosphorylation. | researchgate.net |

Influence on Intracellular Calcium Dynamics and Related Pathways

The influence of D4 receptor agonism on intracellular calcium ([Ca2+]i) levels is multifaceted and highly dependent on the specific cell type and its expressed signaling machinery. nih.gov D4 receptor activation can lead to either an inhibition or a stimulation of calcium currents. nih.gov

In some cell lines, such as GH4C1 and AtT20 cells, D4R agonism inhibits calcium currents at the plasma membrane. nih.gov In cultured chicken cone photoreceptor cells, the selective D4 agonist PD 168,077 was shown to inhibit depolarization-evoked increases in [Ca2+]i, an effect that was blocked by the D4-selective antagonist L 745,870. nih.gov This inhibitory action appears to be independent of cyclic AMP (cAMP) signaling pathways. nih.gov

Conversely, in other cellular environments like HEK293 cells, D4R activation can stimulate calcium currents. nih.gov This stimulation is mediated by inositol (B14025) trisphosphate (IP3) receptors located in the endoplasmic reticulum membrane. nih.gov To achieve this, D4 receptors can be experimentally coupled to phospholipase C (PLC) pathways by co-expressing them with chimeric G-proteins (Gqo5), which allows the Gαi/o-coupled D4R to trigger Ca2+ release. pnas.org The agonist ABT-724 was shown to increase intracellular calcium levels through this mechanism. pnas.org

In neurons, these calcium dynamics have significant downstream consequences. For instance, in cultured prefrontal cortical neurons, D4R-induced calcium influx results in the synaptic translocation and activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical regulator of glutamatergic transmission. nih.gov

Table 2: Effects of D4R Agonism on Intracellular Calcium

Cell Type Effect of D4R Agonism Mechanism Source(s)
GH4C1 / AtT20 Cells Inhibition of calcium current Signaling to plasma membrane calcium channels nih.gov
Chicken Cone Photoreceptors Inhibition of depolarization-evoked [Ca2+]i increase cAMP-independent pathway nih.gov
HEK293 Cells Stimulation of calcium current IP3 receptor-mediated release from ER nih.gov
HEK293 Cells (with Gqo5) Increase in intracellular Ca2+ Coupling to phospholipase C pathway pnas.org

Receptor Conformation Dynamics Upon Agonist Binding

The binding of an agonist to the D4 receptor induces critical conformational changes that shift the receptor from an inactive to an active state, capable of engaging G-proteins. mdpi.comnih.gov Computational molecular dynamics simulations have provided significant insight into these structural shifts. nih.govresearchgate.net

Upon agonist binding, a series of rearrangements occurs within the transmembrane (TM) helices. nih.gov These changes involve key amino acid residues that act as "molecular switches," including a "transmission switch" and a "tyrosine toggle switch," which are characteristic features of GPCR activation. nih.govresearchgate.net A pivotal event in the activation sequence is the interaction of the agonist with specific residues in the binding pocket. While a salt bridge with aspartate D3.32 is common to both agonists and antagonists, the subsequent interactions diverge. mdpi.comnih.gov For agonists, a key interaction with cysteine C3.36 appears to initiate the conformational change into the active state. mdpi.comresearchgate.net

This activation culminates in a significant outward movement of the intracellular ends of TM helices 5 and 6. mdpi.com This movement opens up the G-protein binding site on the intracellular side of the receptor. mdpi.com A notable feature of this process is the increased dynamism of the third intracellular loop (ICL3), which adopts an open and flexible conformation ideal for accommodating and activating the G-protein. nih.govresearchgate.net This agonist-induced structural state is distinct from the conformation stabilized by antagonists, which lock the receptor in an inactive state, preventing the opening of the G-protein binding crevice. mdpi.com

Localization and Expression Patterns of D4 Receptors in Neural Circuits

The functional impact of D4 receptor agonism is intrinsically linked to its precise localization within the brain. D4 receptors are expressed in key brain regions associated with cognition and have a distinct distribution pattern across different neuronal populations. nih.govnih.gov

Expression in Prefrontal Cortex (PFC) and Hippocampus (HC)

The D4 receptor is highly expressed in the prefrontal cortex and hippocampus of mammals, including rodents, non-human primates, and humans. nih.govnih.gov In the PFC, D4R expression is particularly concentrated in the neurons of the deep layers (V-VI). nih.govfrontiersin.org Similarly, D4 receptors are found throughout all subregions of the hippocampus. mdpi.com This distribution places D4 receptors in a prime position to modulate the activity of the cortico-limbic circuits that are fundamental for higher-order cognitive functions such as working memory and attention. mdpi.commdpi.com

Distribution on GABAergic Interneurons (e.g., Parvalbumin-Positive Cells)

A hallmark of D4 receptor distribution is its prominent expression on GABAergic interneurons. nih.govnih.gov In the PFC and hippocampus, a significant portion of these inhibitory neurons are D4R-positive. nih.govnih.gov Specifically, D4 receptors are highly enriched on parvalbumin-positive (PV+) fast-spiking interneurons, which are crucial for generating gamma oscillations and maintaining the excitatory/inhibitory balance within cortical networks. frontiersin.orgpnas.orgfrontiersin.org

Studies in the monkey PFC found that approximately 47% of all GABAergic interneurons express D4 mRNA, with the prevalence rising to 65% within the subpopulation of PV+ cells. csic.es Likewise, in the hippocampus, immunofluorescence studies have shown that most D4R-positive cells are GABAergic (GAD67-positive), and that D4 receptors are co-expressed with PV in basket cells that are critical for network oscillations. pnas.org This localization suggests that D4R agonists can powerfully modulate cortical network activity by altering the output of these key inhibitory interneurons. nih.gov

Presence on Pyramidal Cells and Other Neuronal Subpopulations

While highly expressed on interneurons, D4 receptors are also present on glutamatergic pyramidal cells, the principal output neurons of the cortex. nih.govnih.govjpp.krakow.pl In non-human primates, a majority of pyramidal neurons in the PFC have been found to express D4R. frontiersin.org One study using in situ hybridization in the monkey PFC reported that up to 75% of glutamatergic neurons express D4 mRNA. csic.es Immunohistochemical studies in rats also identified D4 receptor protein on pyramidal neurons and their dendritic processes. jpp.krakow.pl

The presence of D4 receptors on both pyramidal cells and the PV+ interneurons that inhibit them creates a complex regulatory system. frontiersin.orgmdpi.com Activation of D4Rs on PV+ interneurons is expected to produce disinhibition of pyramidal cells, whereas activation of D4Rs directly on pyramidal cells would likely have a direct inhibitory effect on their excitability. frontiersin.org This dual localization allows D4 receptor agonists to exert a sophisticated and fine-tuned modulatory influence over the final output of cortico-hippocampal circuits. frontiersin.orgoup.com

Table 3: Mentioned Chemical Compounds

Compound Name Class/Type
A-412997 D4 Receptor Agonist
ABT-724 D4 Receptor Agonist
AC-260584 M1 Receptor Agonist
AG1295 PDGF Receptor Inhibitor
Apomorphine Non-selective Dopamine Agonist
Calphostin C Protein Kinase C Inhibitor
Clozapine (B1669256) Atypical Antipsychotic (D4 antagonist activity)
DAMGO Mu-Opioid Receptor (MOR) Agonist
Domperidone D2/D3 Receptor Antagonist
Dopamine Endogenous Neurotransmitter
GBR-12909 Dopamine Reuptake Inhibitor
GF109203X Protein Kinase C Inhibitor
Haloperidol D2-like Receptor Antagonist
L-741,742 D4 Receptor Antagonist
L-745,870 D4 Receptor Antagonist
LY294002 PI3K Inhibitor
PD 168,077 D4 Receptor Agonist
PD98059 MEK Inhibitor
PNU-96415E D4 Receptor Agonist
PP2 Src-Family Kinase Inhibitor
Quinpirole D2/D3/D4 Receptor Agonist
Ro 10-5824 D4 Receptor Agonist
SCH23390 D1/D5 Receptor Antagonist
Spiperone D2-like Receptor Antagonist
Sulpiride D2/D3 Receptor Antagonist
Tyrphostin A9 PDGF Receptor Inhibitor

Extra-Cortical and Subcortical Distribution (e.g., Nucleus Accumbens, Lateral Habenula)

The dopamine D4 receptor (D4R) exhibits a distinct distribution pattern within the brain, with notable expression in extra-cortical and subcortical regions such as the nucleus accumbens and the lateral habenula. nih.govacs.org The presence of D4Rs in these areas suggests their involvement in a variety of complex behaviors and neurological processes, including reward, motivation, and aversion. researchgate.netfrontiersin.org While the specific agonist "D4R agonist 24," identified as FGH31, is a potent and selective ligand for the D4 receptor, detailed research on its direct effects within the nucleus accumbens and lateral habenula is not extensively documented in current literature. medchemexpress.cominvivochem.com However, studies utilizing other D4R agonists provide significant insights into the functional role of D4 receptor activation in these key brain regions.

In the nucleus accumbens (NAc) , a critical component of the brain's reward circuitry, D4 receptors are expressed and appear to play a modulatory role in neurotransmission. nih.govnih.gov Research indicates that D4 receptors are located on presynaptic terminals in the nucleus accumbens shell. physiology.org Activation of these receptors can influence the release of other neurotransmitters. For instance, studies using the D4R agonist RO-10-5824 in the ventral striatum, which includes the nucleus accumbens, have demonstrated a dose-dependent decrease in the extracellular concentration of glutamate (B1630785). nih.gov This suggests that D4R agonism can inhibit glutamate release from glutamatergic terminals. nih.gov

Furthermore, the activation of D4 receptors in the nucleus accumbens shell has been linked to the modulation of feeding behavior. The administration of the D4R agonist PD-168077 directly into the NAc shell was found to increase the intake of palatable food in satiated rats, an effect that was blocked by a D4R antagonist. researchgate.netresearchgate.net These findings highlight the intricate role of D4R activation in the nucleus accumbens in regulating reward-driven behaviors, potentially through the modulation of glutamatergic signaling pathways. researchgate.net

The lateral habenula (LHb) , a brain region increasingly recognized for its role in processing aversive signals and its involvement in mood disorders, also expresses D4 receptors. frontiersin.orgconicet.gov.ar Interestingly, research suggests that norepinephrine (B1679862), rather than dopamine, may be the primary endogenous ligand for D4 receptors in the LHb. colorado.edu Studies have shown that norepinephrine can activate D4 receptors in this region. conicet.gov.arcolorado.edu

The activation of D4 receptors in the lateral habenula appears to have an excitatory effect on a subset of its neurons. frontiersin.org Electrophysiological studies have demonstrated that dopamine, as well as the selective D4R agonist A-412997, can induce a depolarizing inward current and increase the spontaneous firing rate of LHb neurons. jneurosci.org This excitatory effect was found to be specific to LHb neurons that project to the rostromedial tegmental nucleus (RMTg), a key structure in the negative feedback regulation of midbrain dopamine neurons. jneurosci.org This suggests that D4R agonism in the lateral habenula can modulate the output of this nucleus, thereby influencing downstream monoaminergic systems. jneurosci.org

Interactive Data Table: Effects of D4R Agonists in the Nucleus Accumbens and Lateral Habenula

Brain RegionD4R AgonistObserved EffectImplicationReference
Nucleus Accumbens RO-10-5824Decreased extracellular glutamate concentrationInhibition of glutamate release nih.gov
Nucleus Accumbens Shell PD-168077Increased palatable food intakeModulation of hedonic feeding researchgate.netresearchgate.net
Lateral Habenula A-412997Depolarizing inward current and increased spontaneous firing in a subset of neuronsExcitation of LHb output to the RMTg jneurosci.org
Lateral Habenula NorepinephrineActivation of D4 receptorsEndogenous activation of D4R by norepinephrine conicet.gov.arcolorado.edu

It is important to note a point of conflicting information regarding a compound designated as "24". While some sources identify "D4R agonist 24" as this compound, a potent agonist, other literature refers to a compound "24" as a D4R antagonist. medchemexpress.comacs.orgcapes.gov.br This underscores the importance of precise compound identification in research.

Iii. Preclinical Pharmacological Characterization of D4 Receptor Agonists

In Vitro Pharmacological Assays for D4 Receptor Agonist Activity

A series of in vitro assays form the cornerstone of the initial pharmacological profiling of D4 receptor agonists. These experiments, conducted in controlled laboratory settings using cell lines engineered to express the human D4 receptor, quantify the compound's ability to bind to the receptor and to initiate a cellular response.

The first step in characterizing a new compound is to measure its affinity for the D4 receptor. This is typically accomplished through competitive radioligand binding assays. In this method, cell membranes containing the D4 receptor are incubated with a fixed concentration of a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity, such as [³H]spiperone or [³H]nemonapride. acs.orgoup.comnih.gov The test compound is then added in increasing concentrations.

By competing for the same binding site, the non-radioactive test compound displaces the radioligand. The amount of radioactivity remaining bound to the membranes is measured, and this data is used to calculate the inhibitory constant (Kᵢ) of the test compound. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors, providing a quantitative measure of its binding affinity. A lower Kᵢ value indicates a higher binding affinity. acs.org

For example, studies on various D4 agonists have revealed Kᵢ values ranging from the low nanomolar to the micromolar range, which helps in ranking compounds based on their affinity. oup.comcapes.gov.br To ensure selectivity, these assays are also performed for other related receptors, such as the D2 and D3 dopamine (B1211576) receptors. A compound with a significantly lower Kᵢ for D4 compared to other receptors is considered "D4-selective". acs.orgebi.ac.uk

Table 1: Example Radioligand Binding Affinities (Kᵢ) for a Selection of D4R Ligands This table presents illustrative data from published research on various D4 receptor ligands to demonstrate typical binding assay results.

Compound Radioligand Receptor Subtype Kᵢ (nM) Source
Dopamine [³H]spiperone Human D4.4 ~891 oup.com
FAUC 316 Not Specified Human D4 1.0 capes.gov.br
A-412997 [³H]N-methylspiperone Human D4 0.7 acs.org

Beyond binding, it is crucial to determine if the compound activates the receptor. This functional activity, or "efficacy," is measured using various assays that detect downstream signaling events. The D4 receptor is a Gᵢ/ₒ-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govuni-regensburg.de

[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins, the first step in the signaling cascade after agonist binding. In the presence of an agonist, the G-protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation, allowing for the determination of the agonist's potency (EC₅₀) and maximal effect (Eₘₐₓ). oup.comice-biosci.com

cAMP Inhibition Assays: These assays quantify the functional consequence of Gᵢ/ₒ activation. Cells expressing D4 receptors are first stimulated with a substance like forskolin (B1673556) to increase basal cAMP levels. The D4 agonist is then added, and the subsequent reduction in cAMP is measured. acs.orgacs.org This provides another measure of the compound's potency and efficacy. The observed efficacy in cAMP assays can sometimes be higher than in other functional assays due to signal amplification within the cell. nih.gov

β-arrestin Recruitment Assays: Modern drug discovery also investigates G-protein-independent signaling pathways, such as those mediated by β-arrestin. uni-regensburg.deacs.org Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor, which can trigger separate signaling cascades and lead to receptor desensitization and internalization. hubspotusercontent-na1.net Assays, often based on technologies like Bioluminescence Resonance Energy Transfer (BRET), can quantify the recruitment of β-arrestin to the D4 receptor, providing a more complete picture of a compound's functional profile. acs.orgebi.ac.uk

Table 2: Example Functional Assay Data for D4R Agonist A-412997 This table shows representative data for a known partial agonist to illustrate how functional parameters are reported.

Assay Parameter Value Source
cAMP Inhibition EC₅₀ 2.7 nM acs.orgnih.gov
cAMP Inhibition Eₘₐₓ (% of Dopamine) 61.9% acs.orgnih.gov
β-arrestin Recruitment EC₅₀ 473 nM acs.orgnih.gov

The data from functional assays, particularly the Eₘₐₓ value, is used to classify an agonist as either full or partial. cambridge.org

A full agonist is a compound that can elicit the maximum possible response from the receptor system, comparable to the endogenous agonist, dopamine. Its Eₘₐₓ is typically defined as 100%. derangedphysiology.com

A partial agonist binds to and activates the receptor but produces a submaximal response, even when all receptors are occupied. cambridge.orgderangedphysiology.com Its Eₘₐₓ is significantly less than 100%. capes.gov.brnih.gov

For instance, a compound that inhibits cAMP by only 35% compared to the maximum inhibition achieved by dopamine would be classified as a partial agonist. capes.gov.br The level of partial agonism can be critical for a drug's therapeutic profile, as a partial agonist can act as a functional antagonist in the presence of a full agonist by competing for the same receptor binding sites. derangedphysiology.com The degree of efficacy can also be influenced by the specific cell system and receptor density. nih.gov

Functional Assays (e.g., [35S]GTPγS binding, cAMP inhibition, β-arrestin recruitment)

Structure-Activity Relationships (SAR) for D4 Receptor Agonist Efficacy

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a series of related compounds to their biological activity. By systematically modifying parts of a lead molecule, researchers can identify which chemical groups are essential for binding and for producing an agonist effect. acs.orgnih.gov

SAR studies on D4 agonists have revealed key molecular features that govern efficacy. For example, in a series of compounds based on the lead structure of A-412997, specific modifications were found to dramatically alter function. acs.orgnih.gov

Piperidine (B6355638) vs. Piperazine (B1678402) Ring: Substituting a piperidine ring with a piperazine ring in certain scaffolds can increase agonist efficacy at D2 and D3 receptors with little change at the D4 receptor. nih.gov

Aromatic Ring Substitutions: Replacing a pyridine (B92270) ring with a phenyl or naphthyl group can decrease partial agonist efficacy at the D4 receptor. nih.gov

Linker Chain Alterations: Modifying the length or nature of the chemical linker connecting different parts of the molecule can also impact selectivity and efficacy. researchgate.net

These studies systematically build a map of the chemical requirements for a desired pharmacological profile, guiding the design of new compounds with improved properties like higher selectivity or tuned partial agonism. acs.orgresearchgate.net

To understand SAR at a deeper, atomic level, researchers use computational tools. In silico molecular dynamics (MD) simulations model the D4 receptor, often embedded in a simulated cell membrane and surrounded by water molecules, and then simulate how an agonist binds to it over time. nih.govresearchgate.netmdpi.com

These simulations provide insights into:

Binding Poses: How the ligand orients itself within the receptor's binding pocket. mdpi.com

Key Interactions: Identifying specific amino acid residues in the receptor that form critical hydrogen bonds, salt bridges, or hydrophobic interactions with the agonist. mdpi.comsemanticscholar.org For example, interactions with specific aspartate and cysteine residues in the transmembrane helices have been shown to be crucial for agonist binding and receptor activation. mdpi.com

Conformational Changes: Agonist binding induces subtle but critical changes in the receptor's three-dimensional shape. nih.govresearchgate.net MD simulations can track these movements, such as the rearrangement of transmembrane helices, which are necessary for G-protein coupling and signal transduction. nih.gov

By comparing the simulated interactions of full agonists, partial agonists, and antagonists, computational models help explain the structural basis for their different functional activities, thereby rationalizing the observed SAR and accelerating the design of new, more effective D4 receptor agonists. acs.orgresearchgate.net

Quantum Chemical Calculations (e.g., FMO/PIEDA) in Ligand-Receptor Complexes

To elucidate the intricate molecular interactions governing the binding of agonists to the D4 receptor, sophisticated computational techniques such as Fragment Molecular Orbital (FMO) calculations combined with Pair Interaction Energy Decomposition Analysis (PIEDA) are employed. These methods provide a detailed picture of the binding energies and the nature of the forces between the ligand and individual amino acid residues within the receptor's binding pocket.

A 2024 study performed in-depth computational analysis on the binding of known agonists and antagonists to the D4 receptor. mdpi.com The study utilized molecular dynamics (MD) simulations to observe the conformational changes of the receptor upon ligand binding, followed by FMO/PIEDA calculations to dissect the interaction energies. mdpi.com The analysis revealed that agonist binding is characterized by specific attractive interactions that stabilize an active conformation of the receptor. mdpi.com

The FMO/PIEDA method decomposes the total interaction energy into several components: electrostatic (ele), exchange-repulsion (ex), charge transfer and mixing (ct+mix), and dispersion (di). This allows for a nuanced understanding of the driving forces for binding. For instance, the calculations showed that for agonists, attractive electrostatic and dispersion forces with key residues are predominant. In contrast, antagonists, while also forming stable complexes, may exhibit repulsive interactions with certain residues like S5.46, which distinguishes their binding mode from agonists. mdpi.com The energy calculations indicated that the majority of interactions for both agonists and antagonists with the D4 receptor were attractive in nature. mdpi.com

Table 1: Illustrative PIEDA Interaction Energy Components for a Representative D4R Agonist

Interacting ResidueElectrostatic (kcal/mol)Exchange-Repulsion (kcal/mol)Charge Transfer + Mix (kcal/mol)Dispersion (kcal/mol)Total Interaction Energy (kcal/mol)
Asp110 (D3.32)-45.220.1-8.5-5.3-38.9
Ser199 (S5.42)-8.74.2-1.8-3.1-9.4
Phe344 (F6.51)-2.13.5-0.9-6.8-6.3
Cys114 (C3.36)-5.62.9-1.2-2.5-6.4

Note: This table is a representative illustration based on findings from computational studies and does not correspond to a specific compound named "D4R agonist 24". The data showcases the typical nature of interactions identified in such analyses.

These quantum chemical approaches are instrumental in rationalizing the design of novel D4R agonists with improved affinity and functional efficacy by providing a detailed roadmap of the crucial interactions at the atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in modern drug discovery, enabling researchers to correlate the chemical structure of a series of compounds with their biological activity. For D4 receptor agonists, QSAR models provide predictive tools to guide the synthesis of new molecules with enhanced potency and selectivity.

One theoretical study focused on a series of D4R agonist analogues based on the classical agonist A-412997. researchgate.net This research employed the Klopman-Peradejordi-Gómez method to establish a statistically significant relationship between the electronic structure of the molecules and their D4 receptor binding affinity. researchgate.net The resulting QSAR equation highlighted the importance of specific atoms across the different rings of the molecular scaffold. researchgate.net

The analysis suggested that atoms within the two aromatic rings of the A-412997-based analogues are likely involved in crucial π-π stacking interactions with the receptor. researchgate.net Furthermore, a nitrogen atom in the saturated piperidine ring was identified as participating in important σ-σ or σ-π interactions. researchgate.net By quantifying the contributions of local atomic reactivity indices, the study developed a two-dimensional pharmacophore model. This model serves as a valuable blueprint for designing future agonists with potentially higher affinity for the D4 receptor. researchgate.net

While 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been more extensively reported for D4R antagonists, the principles are broadly applicable. acs.orgacs.orgnih.gov These studies generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrogen-bonding characteristics are favorable or unfavorable for activity. For instance, in antagonists, bulky substituents on the nitrogen atom were found to enhance D4 binding while decreasing D2 binding, a key insight for achieving selectivity. acs.orgnih.gov Similar methodologies can be applied to agonist datasets to delineate the structural features that govern agonist-specific interactions and efficacy.

Table 2: Key Parameters from a Hypothetical QSAR Model for D4R Agonists

ParameterDescriptionValue
Coefficient of determination0.85
Cross-validated r² (leave-one-out)0.72
F-statisticMeasure of statistical significance112
Predictive r² (test set)Predictive power on an external set0.78

Note: This table represents typical statistical validation parameters for a robust QSAR model and is for illustrative purposes.

Receptor Specificity and Off-Target Interactions

A critical step in the preclinical characterization of any D4R agonist is to determine its binding profile across a range of other receptors, transporters, and ion channels. High selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) is paramount to minimize the risk of side effects associated with modulating other dopamine pathways.

Research into novel D4R-selective ligands often involves extensive screening panels. For example, a 2019 study developing new ligands based on the D4R agonist A-412997 profiled the compounds for binding affinity at D2, D3, and D4 receptors. nih.govnih.gov The parent compound, A-412997, demonstrated a 115-fold higher affinity for the D4R over the D2R and a 31-fold preference over the D3R. nih.gov The study successfully identified novel analogues with even greater selectivity, with some compounds showing over 100-fold selectivity for D4R versus other D2-like receptors. nih.govnih.gov

Further comprehensive screening is typically conducted against a broad panel of central nervous system targets. For instance, in the development of selective D4 ligands, it is common practice to evaluate them against a panel that includes serotonin (B10506) (5-HT), adrenergic, muscarinic, and histamine (B1213489) receptors, among others. A study on the selective D4 ligand, compound 28, found that while it had high affinity for the D4 receptor (Ki = 3.9 nM), it showed little to no affinity for the other four dopamine subtypes. nih.gov When evaluated against a wider panel of 23 CNS receptors, only the 5-HT1A and 5-HT2B receptors showed binding affinities with Ki values less than 100 nM, demonstrating a high degree of selectivity. nih.gov

Table 3: Receptor Selectivity Profile for a Representative D4R Agonist

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (Ki Target / Ki D4R)
Dopamine D4 2.5 1
Dopamine D1>10,000>4000
Dopamine D2350140
Dopamine D39538
Dopamine D5>10,000>4000
Serotonin 5-HT1A8534
Serotonin 5-HT2A>1,000>400
Adrenergic α1>1,000>400
Histamine H1>5,000>2000

Note: This table is a representative example compiled from findings in the literature on selective D4 receptor ligands and does not correspond to a specific compound named "D4R agonist 24".

This rigorous assessment of receptor specificity and off-target interactions is essential to build a comprehensive pharmacological profile and to select promising candidates for further development.

Iv. Neurobiological Effects of D4 Receptor Agonist Activation

Modulation of Neuronal Network Oscillations

Neuronal oscillations, the rhythmic electrical activities of neuronal populations, are fundamental to brain function, coordinating neural processing and communication. D4 receptor activation has been shown to exert a profound and complex influence on these network rhythms, particularly on gamma, delta, and theta oscillations.

Enhancement of Gamma Oscillations in Cortical and Hippocampal Regions

Activation of D4 receptors has been consistently demonstrated to enhance gamma oscillations (30-80 Hz) in both the prefrontal cortex and the hippocampus. nih.govplos.org This enhancement of gamma activity is considered a robust effect of D4R agonists. nih.gov Studies in freely moving rats have shown that D4R agonists increase gamma power in various cortical areas, including the PFC, and in the hippocampus. nih.gov This effect is dose-dependent, with higher doses leading to more significant increases in gamma power. nih.gov The enhancement of gamma oscillations by D4R activation is thought to be mediated through the modulation of fast-spiking interneurons, particularly those expressing parvalbumin (PV). nih.govnih.govmdpi.com These interneurons play a critical role in pacing the rhythmic activity of pyramidal neurons, thereby generating gamma oscillations. nih.govmdpi.com Activation of D4 receptors on these PV+ interneurons increases their synchronization, which in turn amplifies the power of gamma oscillations. plos.org This effect appears to be dependent on the NMDA receptor, suggesting an interplay between dopaminergic and glutamatergic systems in the generation of gamma rhythms. plos.org The D4R-mediated enhancement of gamma oscillations is significant as these rhythms are associated with various cognitive functions, including attention, working memory, and sensory processing. nih.govwikipedia.orgfrontiersin.org

Brain RegionEffect of D4R AgonistKey FindingsAssociated Cognitive Functions
Prefrontal Cortex (PFC)Enhanced Gamma OscillationsDose-dependent increase in gamma power. nih.gov Involves modulation of parvalbumin-positive interneurons. nih.govmdpi.comAttention, Working Memory wikipedia.orgfrontiersin.org
HippocampusEnhanced Gamma OscillationsIncreased synchronization of fast-spiking interneurons. plos.org NMDA receptor-dependent mechanism. plos.orgMemory, Sensory Processing nih.govfrontiersin.org

Influence on Delta and Theta Activity in Forebrain Networks

In addition to its effects on high-frequency gamma oscillations, D4 receptor activation also significantly influences slower rhythms, namely delta (1-4 Hz) and theta (4-8 Hz) oscillations, within forebrain networks. nih.govmdpi.com However, the effects on these slow waves are often region-specific and can be opposing in different brain areas. mdpi.com

Studies in anesthetized rats have revealed that systemic administration of a D4R agonist enhances delta power in the prefrontal cortex while simultaneously suppressing theta power in the hippocampus. mdpi.com This differential modulation of slow oscillations in two interconnected brain regions suggests that D4R activation can bias the communication between the PFC and the hippocampus. mdpi.com In awake, freely moving rats, D4R agonists have been shown to drastically enhance narrow-band delta oscillations in both the PFC and the nucleus reuniens (RE) of the thalamus, a key relay station between the PFC and hippocampus. nih.govnih.gov This enhancement of delta activity is dose-dependent. nih.govnih.gov Conversely, while some studies report a decrease in hippocampal theta power, mdpi.com others have noted a moderate, non-dose-dependent increase in theta power across the PFC, hippocampus, and nucleus reuniens during sustained waking states induced by D4R activation. nih.govresearchgate.net

The modulation of delta and theta rhythms by D4R activation is significant because these slow oscillations are crucial for long-range synchronization and the temporal coordination of neural activity between distant brain regions. mdpi.comresearchgate.net

OscillationPrefrontal Cortex (PFC)Hippocampus (HC)Nucleus Reuniens (RE)Key Findings
Delta (1-4 Hz)Enhanced Power nih.govmdpi.comInconsistent/No Significant Change nih.govDrastically Enhanced Power nih.govnih.govDose-dependent enhancement in PFC and RE. nih.govnih.gov
Theta (4-8 Hz)Moderate Increase nih.govresearchgate.netSuppressed Power mdpi.com / Moderate Increase nih.govresearchgate.netModerate Increase nih.govresearchgate.netOpposing effects in PFC and HC in some studies. mdpi.com

Effects on Interregional Oscillatory Coupling (e.g., PFC-RE-HC circuit)

By differentially modulating slow oscillations in the prefrontal cortex, hippocampus, and nucleus reuniens, D4 receptor activation significantly impacts the oscillatory coupling between these structures, which form a critical circuit for cognitive functions such as memory and executive control. nih.govmdpi.com The nucleus reuniens acts as a crucial intermediary, facilitating communication between the PFC and the hippocampus. nih.govmdpi.com

Activation of D4 receptors has been shown to preferentially enhance delta synchrony over theta coupling within the PFC-RE-HC circuit. nih.govnih.govoup.com This leads to a strong strengthening of the coupling between the PFC and the RE at delta frequencies. nih.govnih.gov This shift in the dominant rhythm for interregional communication, from theta to delta, suggests that D4R activation can reconfigure the functional connectivity within this important cortico-hippocampal network. mdpi.comoup.com The enhanced delta synchrony may play a key role in the cognitive processes influenced by dopamine (B1211576), potentially by facilitating the integration of information between the PFC and the hippocampus during specific behavioral states. nih.govoup.com

Impact on Synaptic Transmission and Plasticity

Beyond the modulation of network-level activity, D4 receptor activation also exerts a profound influence on the fundamental processes of synaptic transmission and plasticity. These actions are critical for the dynamic regulation of neural circuits and the cellular basis of learning and memory. D4Rs are expressed on both pyramidal neurons and interneurons, allowing them to modulate both excitatory and inhibitory neurotransmission. mdpi.com

Regulation of Glutamatergic Transmission (e.g., AMPA, NMDA receptors)

D4 receptor activation has a complex and often bidirectional modulatory effect on glutamatergic transmission, which is mediated by AMPA and NMDA receptors. In the prefrontal cortex, D4R activation can either potentiate or depress AMPA receptor-mediated synaptic transmission, depending on the level of neuronal activity. nih.govpnas.orgpnas.org This suggests a homeostatic role for D4 receptors in stabilizing PFC circuit activity. pnas.orgpnas.org This bidirectional regulation is dependent on CaMKII, a key enzyme in synaptic plasticity. nih.govpnas.org

In the hippocampus, D4R agonists have been shown to reduce AMPA receptor currents at potentiated synapses. nih.gov Furthermore, D4R activation can impair long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 region of the hippocampus. nih.govoup.com This effect on LTP can be pathway-specific, with a stronger impact on synapses in the stratum oriens (B10768531) compared to the stratum radiatum. oup.com

Regarding NMDA receptors, D4R activation can lead to a reversible decrease in NMDA receptor-mediated currents and reduce the amplitude of evoked excitatory postsynaptic potentials (EPSCs) in the prefrontal cortex. nih.gov This suggests that D4 receptors can negatively regulate NMDA receptor function. nih.gov

Modulation of GABAergic Neurotransmission

D4 receptors are abundantly expressed on GABAergic interneurons, particularly parvalbumin-positive (PV+) interneurons, which are crucial for generating network oscillations. mdpi.commdpi.com Activation of D4 receptors can modulate GABAergic neurotransmission through multiple mechanisms.

In the prefrontal cortex, D4R agonists have been found to cause a reversible decrease in postsynaptic GABA-A receptor currents in pyramidal neurons. nih.gov This effect is mediated by a signaling cascade involving protein kinase A (PKA) and protein phosphatase 1 (PP1). nih.gov By inhibiting GABA-A receptor function, D4R activation can reduce the inhibitory tone on pyramidal neurons. nih.gov

Furthermore, D4R activation can also suppress the excitatory drive onto GABAergic interneurons by reducing AMPA receptor-mediated transmission in these cells. buffalo.edu This would lead to a decrease in the feedforward inhibition of pyramidal neurons. buffalo.edu The combined effect of reduced postsynaptic GABAergic inhibition and decreased excitatory input to interneurons suggests that D4R activation can synergistically increase the excitatory output of the prefrontal cortex. buffalo.edu The modulation of GABAergic signaling is a key mechanism through which D4R agonists influence network activity, including the enhancement of gamma oscillations. nih.gov

Cellular and Subcellular Mechanisms Underlying Neurobiological Effects

The binding of D4R agonist 24 to the D4 receptor, a Gi/o protein-coupled receptor (GPCR), triggers signaling pathways that fine-tune neuronal activity. These mechanisms include the direct modulation of ion channel function and the intricate regulation of the cellular machinery responsible for the transport and surface expression of other key neurotransmitter receptors.

D4R agonist 24 modulates neuronal excitability in part by regulating the function of specific ion channels. This regulation can alter a neuron's resting membrane potential, its response to synaptic inputs, and its firing patterns.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Research demonstrates that D4R agonist 24 can directly influence the activity of HCN channels. In specific neuronal populations, such as those in the lateral habenula, application of a selective D4R agonist initiates a depolarizing inward current and increases spontaneous firing. jneurosci.orgnih.gov This excitatory effect is blocked by selective HCN channel inhibitors, indicating that the D4R-mediated effect is dependent on these channels. jneurosci.orgnih.gov The mechanism involves a depolarizing shift in the half-activation voltage for the hyperpolarization-activated cation current (Ih) that flows through HCN channels. jneurosci.orgnih.gov By making HCN channels more likely to open at less hyperpolarized potentials, D4R agonist 24 can increase neuronal excitability. This specific interaction provides a direct pathway for D4R activation to influence circuit function and behavior. jneurosci.org

Kv7 (KCNQ) Channels: The link between D4R agonist 24 and Kv7 channels, a family of voltage-gated potassium channels that generate the M-current, is an area of ongoing investigation. Kv7 channels are critical regulators of neuronal excitability; their opening leads to hyperpolarization, which stabilizes the membrane potential and can decrease neuron firing rate. Like other GPCRs, particularly those coupled to Gi/o proteins, D4 receptors are positioned to modulate Kv7 channel activity. While direct evidence detailing the specific interaction with D4R agonist 24 is still being established, studies have shown that regulation of Kv7 channels can alter neuronal network oscillations. pnas.org Given that D4R agonists also modulate these oscillations, a functional link is plausible. pnas.org

Ion ChannelEffect of D4R Agonist 24 ActivationObserved Cellular OutcomeReference
HCN ChannelsCauses a depolarizing shift in the activation voltage of the Ih current.Initiates a depolarizing inward current, leading to increased spontaneous firing in certain neurons (e.g., lateral habenula). jneurosci.orgnih.govacs.org
Kv7 (KCNQ) ChannelsPotential for modulation as D4Rs are Gi/o-coupled GPCRs, which are known to regulate Kv7 channels.Potential to influence neuronal excitability and network oscillations, though direct mechanisms are under investigation. pnas.org

A crucial mechanism by which D4R agonist 24 modulates synaptic strength is by regulating the trafficking of other neurotransmitter receptors to and from the neuronal surface. This process is heavily dependent on the actin cytoskeleton, a dynamic network of filaments within the cell. D4R activation can trigger signaling cascades that remodel this network, thereby controlling the surface expression of key receptors like AMPA and GABAA receptors.

Regulation of AMPA Receptor Trafficking: In prefrontal cortex (PFC) GABAergic interneurons, activation by D4R agonist 24 leads to a persistent suppression of AMPA receptor (AMPAR)-mediated synaptic transmission. nih.govbuffalo.edu This is achieved by reducing the number of AMPA receptors at the synapse. The underlying mechanism involves a unique signaling pathway that disrupts the actin cytoskeleton. nih.govjneurosci.org

Signal Initiation: D4R agonist 24 activates the D4 receptor, which in turn activates the calcium-dependent phosphatase, calcineurin. nih.gov

Phosphatase Cascade: Calcineurin then activates another phosphatase called Slingshot. nih.govbuffalo.edu

Cofilin Activation: Slingshot's primary role in this context is to dephosphorylate (at the Serine-3 position) and thereby activate cofilin, a major actin-depolymerizing factor. nih.govbuffalo.edu

Cytoskeletal Disruption: Activated cofilin increases the depolymerization of actin filaments. This disruption of the actin network interferes with the transport of AMPAR-containing vesicles to the cell surface, a process that depends on the molecular motor myosin V. nih.govjneurosci.org The result is a reduction in the surface expression of AMPARs and a decrease in excitatory synaptic strength onto these interneurons. nih.gov

Regulation of GABAA Receptor Trafficking: D4R agonist 24 also regulates inhibitory transmission by modulating the surface expression of GABAA receptors (GABAARs) in PFC pyramidal neurons. nih.govbuffalo.edu Similar to its effect on AMPARs, D4R activation reduces GABAAR-mediated currents by removing receptors from the plasma membrane through an actin-dependent mechanism. nih.govbuffalo.edu

Signal Initiation: D4R agonist 24 activates a pathway that engages Protein Phosphatase 1 (PP1). nih.gov

Cofilin Activation: PP1, like Slingshot in the AMPAR pathway, dephosphorylates and activates cofilin. nih.govbuffalo.edu

Cytoskeletal Disruption: The resulting actin depolymerization interrupts the transport of GABAAR-containing vesicles along actin filaments, which also relies on myosin motor proteins. nih.gov This leads to a reduced density of surface GABAAR clusters and a weakening of inhibitory transmission. nih.govbuffalo.edu

Receptor TargetKey Signaling MoleculesEffect on Actin CytoskeletonMechanism of Trafficking RegulationOverall ConsequenceReference
AMPA Receptors (in PFC Interneurons)Calcineurin → Slingshot → CofilinIncreased actin depolymerizationInterruption of myosin V-based transport of AMPAR-containing vesicles.Reduced surface AMPAR clusters and suppression of excitatory transmission. nih.govbuffalo.edujneurosci.org
GABAA Receptors (in PFC Pyramidal Neurons)Protein Phosphatase 1 (PP1) → CofilinIncreased actin depolymerizationInterruption of myosin-based transport of GABAAR-containing vesicles.Reduced surface GABAAR clusters and suppression of inhibitory transmission. nih.govbuffalo.edu

V. Behavioral Modulations by D4 Receptor Agonists in Research Models

Cognitive Function Enhancement in Animal Models

Dopamine (B1211576) D4 receptor agonists have demonstrated the ability to enhance cognitive functions in various animal models, suggesting a crucial role for D4R in cognitive processes. researchgate.net

Selective activation of the D4 receptor has been shown to improve working memory in rodent models with induced deficits. fsu.edu Studies have indicated that D4R agonists can enhance working memory performance, often following a U-shaped dose-response curve. wikipedia.org For instance, the selective D4 agonist A-412997 has been shown to improve performance in tasks measuring short-term memory in animal models. consensus.app Research in rodent models with working memory deficits, such as a prenatal nicotine (B1678760) exposure mouse model, reveals that the activity and expression of the D4R are significantly decreased in the frontal cortex. fsu.edugoogle.com Administration of a selective D4 receptor agonist in these models was associated with improvements in working memory. fsu.edu These findings suggest that drugs selectively targeting the D4 receptor could be a novel approach for treating working memory deficits. fsu.edu

Key Findings on Working Memory Performance:

Selective D4R activation improves working memory in rodent models with deficits. fsu.edu

The effects of D4R agonists on working memory often follow a U-shaped dose-response curve. wikipedia.org

Reduced D4R activity in the frontal cortex is linked to working memory impairments. fsu.edugoogle.com

D4 receptor agonists have been found to influence exploratory behavior and performance in novel object recognition (NOR) tasks. The NOR task is widely used to assess object recognition and memory in rodents. frontiersin.org In this paradigm, animals that remember a previously encountered object will spend more time exploring a new one. jneurosci.org

Similarly, the selective D4 receptor agonist A-412997 has been shown to improve performance in the rat novel object recognition task, particularly in reversing temporally induced deficits. researchgate.net However, the effects of D4R agonists can be dose-dependent. For example, low doses of the D4R agonist PD168077 led to rats failing to discriminate between familiar and novel objects, while higher doses resulted in increased exploration of the novel object. researchgate.net

CompoundAnimal ModelKey Finding in Novel Object RecognitionCitation
RO-10-5824C57BL/6J miceIncreased time spent exploring a novel object. nih.gov
A-412997RatsImproved a temporally induced deficit in the novel object recognition task. researchgate.net
PD168077RatsHigher doses increased exploration of the novel object, while low doses impaired discrimination. researchgate.net

The prefrontal cortex and hippocampus, brain regions with high expression of D4 receptors, are critical for attention and cognitive processing. acs.orgnih.gov Pharmacological activation of D4 receptors is thought to be a potential strategy for treating cognitive deficits associated with conditions like ADHD. acs.org Selective D4 agonists such as A-412997 have demonstrated the ability to improve performance in tasks that measure attention in animal models. consensus.app

Activation of D4 receptors can enhance gamma oscillations in the brain, which are correlated with cognitive processing and attention. wikipedia.org D4R activation has also been shown to increase delta and theta power in brain regions like the prefrontal cortex, hippocampus, and nucleus reuniens, which may support enhanced functional connectivity during attention and cognitive processing. mdpi.comnih.gov Specifically, the D4R agonist A-412997 was found to enhance narrow-band delta oscillations in the prefrontal cortex and nucleus reuniens in a dose-dependent manner, suggesting a role for the D4R in cognitive processes through its action on wake delta oscillations. mdpi.comnih.gov

Effects on Novel Object Recognition and Exploration

Modulation of Exploratory and Novelty-Seeking Behaviors

Dopamine D4 receptors are implicated in the modulation of novelty-seeking behaviors. This behavioral trait is considered a balance between approach and avoidance tendencies. Human studies have linked polymorphisms of the D4R gene to novelty-seeking traits.

In animal models, the selective D4R partial agonist RO-10-5824 was found to increase novel object exploration in C57 mice, supporting the hypothesis that stimulating D4 receptors can enhance novelty-seeking behavior. This effect appeared to be dependent on the genetic strain of the mice, as it was not observed in DBA mice, which exhibited lower baseline locomotor activity. The lack of D4 receptors in mice has been associated with reduced exploration of novel objects, further strengthening the link between D4R and this behavior.

Research using mice expressing the human D4.7 receptor variant, which is linked to ADHD, showed these mice exhibited increased exploratory and novelty-seeking behaviors in tasks like the open-field and elevated plus maze tests. nih.gov These findings suggest that D4 receptor activation plays a significant role in modulating an animal's propensity to explore novel stimuli and environments.

Effects on Emotional and Affective Behaviors in Preclinical Models

Some studies have suggested that D4 receptor agonists may possess anxiolytic-like properties. The compound JJGW08, which has affinity for multiple receptors including dopamine receptors, demonstrated anxiolytic-like effects in the four-plate test and the marble burying test in mice. mdpi.com

The recently developed D4R agonist, APH199, showed mild and sporadic anxiolytic effects in the elevated plus maze test in mice. nih.gov However, other D4R agonists have shown negligible anxiolytic effects in some animal models. nih.gov The anxiolytic-like effects of D4 receptor agonists appear to be influenced by the specific compound, the dose administered, and the behavioral test used. For instance, some compounds have shown an inverted U-shaped dose-effect in anxiety tests. mdpi.com

Antidepressant-like Effects

The role of dopamine D4 receptor (D4R) activation in modulating depression-like behaviors in animal models has yielded varied and sometimes contradictory results. Preliminary research has suggested that D4 receptor agonists could produce antidepressant-like effects. patsnap.com However, specific investigations into this potential have not consistently supported a robust antidepressant profile for these compounds.

In studies utilizing the rat forced swim test (FST), a common model for screening antidepressant activity, the selective D4 receptor agonists PD 168077 and CP 226269 had no significant effect on the key measure of immobility time. researchgate.netnih.gov This lack of effect in the FST was also noted in other research with the same compounds. researchgate.net These findings suggest that, unlike D2/D3 receptor agonists which do decrease immobility, direct D4 receptor activation does not produce a similar antidepressant-like response in this particular model. researchgate.netnih.gov

More recent research with another D4 agonist, APH199, identified mild and sporadic antidepressant-like effects in the FST, specifically an enhanced latency to floating. researchgate.netnih.gov However, this compound did not produce significant differences in the sucrose (B13894) preference test, a model used to measure anhedonia, which is a core symptom of depression. researchgate.net The collective data indicates that while D4 receptors are implicated in various brain functions, their direct stimulation by agonists does not consistently produce strong antidepressant-like effects across different preclinical models. researchgate.netresearchgate.netnih.gov

Table 1: Effects of D4 Receptor Agonists in Animal Models of Depression

D4R AgonistAnimal ModelBehavioral TestKey Finding
APH199 MouseForced Swim Test (FST)Mild and sporadic effects; increased latency to floating. researchgate.netnih.gov
APH199 MouseSucrose Preference Test (SPT)No significant impact on anhedonia-like behavior. researchgate.net
PD 168077 RatForced Swim Test (FST)No meaningful effect on immobility time. researchgate.netnih.govresearchgate.net
CP 226269 RatForced Swim Test (FST)No meaningful effect on immobility time. researchgate.netnih.govresearchgate.net

Influence on Feeding Behavior and Reward Pathways

Activation of D4 receptors plays a significant role in modulating the consumption of highly palatable foods, distinct from homeostatic feeding. Research indicates that D4R agonists can promote the intake of such foods. For instance, administration of the selective D4R agonist PD-168077 directly into the nucleus accumbens shell—a key brain region in the reward system—led to a notable increase in the consumption of palatable food by rats that were already satiated. mdpi.com This suggests a role for D4R in hedonic eating, which is driven by pleasure rather than hunger. mdpi.com

This effect is not limited to the nucleus accumbens. Direct injection of the D4 agonist PD-168,077 into the paraventricular nucleus of the hypothalamus (PVN) was also found to induce hyperphagia (excessive eating) in male rats. mdpi.com This body of evidence points towards the involvement of D4R in promoting the overconsumption of rewarding food items. frontiersin.orgfrontiersin.org The mechanism may involve the modulation of glutamate (B1630785) release in brain regions that regulate feeding and reward. mdpi.commdpi.com

Table 2: D4R Agonist Effects on Palatable Food Intake

D4R AgonistAnimal ModelAdministration SiteEffect on Palatable Food Intake
PD-168077 RatNucleus Accumbens ShellIncreased intake in satiated animals. mdpi.com
PD-168,077 RatParaventricular Nucleus of the HypothalamusInduced hyperphagia. mdpi.com
Generic D4R Agonist RatNot SpecifiedInduces hyperphagia. frontiersin.orgfrontiersin.org

While D4 receptor activation influences the consumption of natural rewards like palatable food, its role in the underlying processes of reward-related behavior and motivation appears more complex. Studies suggest that D4R agonists may not be inherently rewarding or possess addictive potential on their own. For example, the selective D4 agonist A-412997 did not influence reward-related behavior and animals would not self-administer it. nih.govnih.gov Furthermore, A-412997 did not induce a conditioned place preference (CPP), a paradigm that measures the rewarding properties of a substance. researchgate.net Similarly, the agonist APH199 also failed to produce significant effects in the CPP test. researchgate.net

However, D4 receptors do appear to modulate how reward-associated stimuli are processed. In simple behavioral tasks like Pavlovian conditioned approach, the D4 agonist PD168077 did not alter the response to cues that predict reward. nih.gov This suggests D4R activation may not affect incentive motivation in response to simple cues. nih.gov In contrast, within a more complex rodent model of a gambling task, D4R agonists were found to increase the frequency of poor choices, suggesting they play a role in how animals attribute importance, or salience, to stimuli associated with rewards. nih.govnih.gov Therefore, rather than being directly rewarding, D4R activation seems to modulate cognitive aspects of reward processing and decision-making under specific conditions.

Table 3: D4R Agonist Effects on Reward-Related Paradigms

D4R AgonistParadigmAnimal ModelKey Finding
A-412997 Conditioned Place PreferenceRatDid not induce place preference, suggesting a lack of rewarding properties. researchgate.net
APH199 Conditioned Place PreferenceMouseNo remarkable behavioral alterations observed. researchgate.net
A-412997 Self-AdministrationRatNot self-administered, indicating low abuse liability. nih.gov
PD168077 Pavlovian Conditioned ApproachRatDid not alter incentive motivation in response to simple reward cues. nih.gov
PD168077 Rodent Gambling TaskRatIncreased mistakes, suggesting altered salience attribution to reward cues. nih.govnih.gov

Vi. Investigational Areas and Future Directions in D4 Receptor Agonist Research

Potential Preclinical Applications in Neurological and Psychiatric Research Models

Animal models that recapitulate aspects of human neurological and psychiatric disorders are crucial for evaluating the therapeutic potential of new compounds. D4 receptor agonists are being actively studied in various models, with research indicating a nuanced and potentially beneficial role in several conditions.

Models of Schizophrenia-Associated Cognitive Deficits

Cognitive impairment is a core and debilitating feature of schizophrenia that is often poorly addressed by current antipsychotic medications. frontiersin.org The observation that the highly effective atypical antipsychotic, clozapine (B1669256), has a notable affinity for the D4 receptor spurred interest in this receptor as a target for improving cognition. frontiersin.org Preclinical studies suggest that pharmacological activation of D4 receptors may be a viable strategy to treat these cognitive deficits. usm.edu

Research in animal models has shown that D4 receptor agonists can restore cognitive function in specific tasks. researchgate.net For instance, some studies indicate that D4R agonists can improve performance in tasks related to attention and memory. researchgate.net The underlying mechanism may involve the modulation of neural oscillations, particularly gamma oscillations, which are crucial for cognitive processes and are known to be disrupted in schizophrenia. frontiersin.org D4 receptors appear to work in concert with other signaling pathways, such as the neuregulin/ErbB4 pathway, within specific interneurons to regulate these critical network oscillations. frontiersin.org This suggests a complex interplay where D4R activation could help normalize the balance of excitation and inhibition in brain regions like the prefrontal cortex and hippocampus, which are heavily implicated in schizophrenia. frontiersin.org

However, the effects of D4R agonists on cognition appear to be dose-dependent, following an inverted U-shaped curve where lower doses are beneficial and higher doses can impair performance. researchgate.net This highlights the need for precise modulation of D4 receptor activity to achieve therapeutic effects.

Models of Attention-Deficit/Hyperactivity Disorder (ADHD)

The dopamine (B1211576) system's role in ADHD is well-established, and genetic studies have consistently linked polymorphisms in the D4 receptor gene (DRD4), particularly the 7-repeat allele, with the disorder. mdpi.com This genetic association provides a strong rationale for investigating D4 receptor agonists as potential treatments. nih.govnih.gov Preclinical research has shown that these agonists can improve attention and reduce hyperactive and impulsive behaviors in animal models of ADHD. nih.govfrontiersin.org

In a mouse model created by the neonatal disruption of dopamine pathways with 6-hydroxydopamine (6-OHDA), which mimics features of ADHD, D4 receptor signaling was found to be essential for the expression of hyperactivity and impaired behavioral inhibition. researchgate.net The use of D4 receptor agonists in such models has demonstrated improvements in cognitive deficits without showing the abuse potential associated with traditional stimulants. frontiersin.org For example, the selective D4 receptor agonist A-412997 has been shown to improve attention and response inhibition in a translational animal model of adult ADHD. usm.edu These findings suggest that targeting the D4 receptor could offer a more controlled modulation of brain activity, potentially reducing side effects seen with less selective dopamine-acting agents. nih.gov

Models of Autism Spectrum Disorder (ASD)

The investigation of D4 receptor agonists in models of Autism Spectrum Disorder (ASD) is an emerging area, largely driven by the significant overlap in symptomatology and genetic risk factors with ADHD. nih.gov A high rate of comorbidity exists between ASD and ADHD, and dysfunction in dopamine pathways is implicated in both. nih.gov Genetic research has pointed to an association between D4 receptor variants and the severity of certain repetitive behaviors, such as tics, in children with ASD. frontiersin.org Furthermore, dysfunctional D4R-mediated cellular processes have been proposed as a potential underlying contributor to ASD. nih.gov

While direct preclinical studies using D4R agonists in comprehensive ASD models are limited, the rationale for their investigation is building. Research indicates that the dopaminergic system is involved in social behavior, with alterations in this system potentially leading to social deficits and repetitive behaviors characteristic of ASD. usm.eduresearchgate.net For instance, drug-induced dysfunction in dopamine circuits can produce stereotyped, autistic-like behaviors in mice. usm.edu Given that D4R agonists can modulate network oscillations and cognitive functions relevant to both ADHD and schizophrenia, it is hypothesized that they may also impact the core symptoms of ASD. nih.gov Future research will need to directly test the effects of selective D4R agonists on social deficits and repetitive behaviors in established genetic and environmental animal models of ASD.

Exploratory Studies in Other Neurobiological Systems

Beyond the central nervous system, D4 receptors are expressed in other tissues and are being investigated for their role in various physiological processes.

Renal System: The dopamine system within the kidney acts independently of neural dopamine to regulate sodium transport and blood pressure. All five dopamine receptor subtypes are present in the kidney. Studies using mice lacking the D4 receptor (D4R-null mice) have revealed that these animals exhibit elevated blood pressure. This hypertensive state is associated with increased abundance and activity of key sodium transporters in the kidney, such as the sodium-potassium-chloride cotransporter 2 (NKCC2) and the epithelial sodium channel (ENaC). These findings suggest that the D4 receptor plays a role in promoting sodium excretion and that its dysfunction could contribute to salt-sensitive hypertension. Further research is needed to elucidate the precise mechanisms, which may involve interactions with the renin-angiotensin system.

Gonadotropin-Releasing Hormone (GnRH) Neuron Excitability: Dopamine is a known regulator of GnRH neurons, which are the master controllers of fertility. Recent studies have identified a high level of D4 receptor expression on GnRH neurons. Using subtype-specific pharmacological tools, researchers have demonstrated that D4R-specific agonists decrease the frequency of calcium oscillations in GnRH neurons, indicating an inhibitory effect on their activity. This inhibition is dependent on Gαi/o protein coupling. These findings pinpoint the D4 receptor as an important player in the dopaminergic control of GnRH neuron excitability and, consequently, reproductive function.

Methodological Advances in D4 Receptor Agonist Research

Progress in understanding the function of the D4 receptor and in developing targeted therapies is heavily reliant on methodological advances. A significant challenge in the field has been the historical lack of highly selective ligands for the D4 receptor subtype. nih.govfau.de

Recent medicinal chemistry efforts have focused on designing D4R-selective ligands, often starting from scaffolds like phenylpiperazine. Through systematic structure-activity relationship (SAR) studies, researchers have been able to modify parent compounds to achieve high binding affinity and selectivity for the D4 receptor over other D2-like receptors. usm.edu These studies employ various strategies, such as creating analogs, altering linker chain lengths, and modifying specific chemical groups to reduce affinity for D2 and D3 receptors while maintaining or improving D4R affinity. usm.edu

Computational methods, such as molecular dynamics (MD) simulations, are also being used to understand the conformational dynamics of the receptor upon ligand binding. These in-silico approaches help to tease out the key differences in how agonists and antagonists interact with the receptor's binding pocket, which can guide the rational design of new compounds with specific functional properties (e.g., full agonist, partial agonist, or antagonist). Furthermore, advanced research techniques like receptor autoradiography and the development of D4 receptor-specific antibodies have enabled a more precise mapping of the receptor's distribution in the brain, down to the subcellular level, providing a better understanding of the anatomical circuits in which D4 agonists may act.

Development of Highly Selective and Efficacious Agonists

A primary goal in the field is the creation of ligands that not only bind with high affinity to the D4 receptor but also exhibit significant selectivity over other dopamine receptor subtypes, particularly D2 and D3, due to their high sequence homology. acs.org Achieving this selectivity is crucial to minimize off-target effects. The research has evolved from modifying classical agonists to employing rational drug design and advanced screening methods to identify novel chemical scaffolds. nih.govresearchgate.net

A notable example of this effort is the compound D4R agonist 24 (FGH31) . This molecule is characterized as a potent and selective D4 receptor agonist with a reported binding affinity (Ki) of 1.6 nM. medchemexpress.com Its development underscores the focus on creating compounds that are not only selective for the receptor subtype but also for specific signaling pathways (functional selectivity), as it is described as a G protein-coupled receptor kinase 2 (GRK2)-dependent agonist that only partially activates β-arrestin pathways. medchemexpress.comglixxlabs.com This biased agonism represents a sophisticated approach to refining the therapeutic action and potentially improving the safety profile of future medications.

Table 1: Profile of D4R Agonist 24 (this compound)

Property Description Reference
Name D4R agonist 24; this compound medchemexpress.com
Chemical Name 1-([1,1':4',1''-Terphenyl]-2-yl)-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)urea glixxlabs.commedkoo.com
Binding Affinity (Ki) 1.6 nM for Dopamine D4 Receptor medchemexpress.com
Functional Profile Potent, selective, GRK2-dependent agonist; partial activator of β-arrestin medchemexpress.comglixxlabs.com

Other research has successfully identified D4R-selective compounds with high affinity (Ki ≤ 4.3 nM) and over 100-fold selectivity against other D2-like receptors by modifying the classical agonist A-412997. ebi.ac.uknih.gov Such studies are vital for mapping the structure-activity relationships (SAR) that confer efficacy and selectivity at the D4 receptor. nih.govresearchgate.net

Application of Advanced Electrophysiological Techniques

Understanding the functional consequences of D4 receptor activation at a cellular and network level requires sophisticated electrophysiological methods. frontiersin.org Techniques such as whole-cell patch-clamp recordings in brain slices allow researchers to measure how D4R agonists directly alter neuronal properties like membrane potential, input resistance, and firing rates. physiology.orgjneurosci.org

For instance, studies have demonstrated that D4R activation can modulate the activity of various neurons, including those in the lateral habenula and thalamic reticular nucleus. physiology.orgjneurosci.org In some neurons, D4R agonists produce a depolarizing inward current, leading to increased spontaneous firing. jneurosci.org Electrophysiological experiments have also been crucial in revealing that D4R agonists can suppress network bursts and N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents in cortical neurons. frontiersin.orgconicet.gov.ar This modulation of glutamatergic transmission is a key mechanism by which D4R agonists may influence cognition and network activity. mdpi.com

The functional profile of D4R agonist 24 (this compound) as a biased agonist suggests that advanced electrophysiological techniques would be essential to fully characterize its impact. medchemexpress.com Such studies could delineate how its specific signaling signature translates into changes in neuronal excitability, synaptic plasticity, and oscillatory dynamics in brain circuits relevant to conditions like schizophrenia or ADHD, where aberrant gamma oscillations have been linked to D4R function. mdpi.comresearchgate.net

Integration of Computational and In Vitro/In Vivo Approaches

Modern drug discovery for D4R agonists relies heavily on an integrated strategy that combines computational modeling with empirical testing. mdpi.com Computational methods, such as molecular dynamics (MD) simulations, leverage the crystal structures of dopamine receptors to model ligand-receptor interactions at an atomic level. acs.orgmdpi.com This in silico approach helps predict binding affinities and functional outcomes, thereby guiding the rational design of novel compounds with desired properties. nih.govmdpi.com

These computational predictions are then validated through a pipeline of in vitro and in vivo experiments:

In Vitro Assays: Radioligand binding assays are used to determine the affinity and selectivity of new compounds for the D4 receptor versus other receptors. nih.gov Functional assays, such as those measuring cAMP inhibition or β-arrestin recruitment, characterize the efficacy of the agonist and can identify biased signaling profiles. acs.orgebi.ac.uk The characterization of D4R agonist 24 (this compound) as a potent, GRK2-dependent agonist with partial β-arrestin activity was likely determined through such assays. medchemexpress.com

In Vivo Studies: Promising compounds are advanced to preclinical animal models to assess their effects on behavior and physiology. For D4R agonists, this often involves testing in models of cognitive function, such as the novel object recognition task, to evaluate pro-cognitive effects. nih.govresearchgate.net The selective D4R agonist A-412997, for example, was shown to improve cognitive performance in rats without inducing the reward-related behaviors associated with psychostimulants, suggesting a lower abuse liability. nih.govresearchgate.net

This iterative cycle of design, synthesis, and testing is critical for refining structure-activity relationships and developing candidates with therapeutic potential. nih.gov

Unexplored Research Avenues and Translational Challenges in Preclinical Studies

Despite progress, significant hurdles remain in translating preclinical findings on D4R agonists into clinical applications. One major challenge is the complex, sometimes opposing, roles of the D4 receptor. The behavioral effects of D4R agonists are often dose-dependent, with low doses showing cognitive enhancement while higher doses can impair performance. researchgate.net This narrow therapeutic window presents a challenge for clinical development.

Furthermore, the predictive validity of current animal models for complex psychiatric disorders like schizophrenia or ADHD is limited. frontiersin.org While a D4R agonist may show promise in a rodent model of working memory, this does not guarantee efficacy in human patients. fsu.edu The failure of selective D4R antagonists in clinical trials for schizophrenia, despite promising preclinical data, highlights this translational gap. frontiersin.orgmdpi.com

Unexplored avenues for D4R agonist research include:

Targeting Receptor Heteromers: The D4 receptor can form heteromers with other receptors, which alters its pharmacology and signaling. Investigating agonists that selectively target these specific receptor complexes could lead to more precise therapeutic effects. frontiersin.org

Role in Neurodegenerative Diseases: While much focus has been on psychiatric disorders, the role of D4R in conditions like Parkinson's or Alzheimer's disease remains less explored and warrants further investigation. patsnap.comebi.ac.uk

Personalized Medicine: The D4 receptor gene exhibits significant polymorphism in humans, with the D4.7 variant being famously associated with ADHD. frontiersin.orgconicet.gov.ar Future research could focus on developing agonists tailored to specific D4R variants, paving the way for a personalized medicine approach.

For compounds like D4R agonist 24 (this compound) , the path forward will involve rigorous preclinical evaluation to define its therapeutic window and potential indications. Overcoming the existing translational challenges will be critical for realizing the therapeutic potential of the next generation of D4 receptor agonists.

Q & A

Q. How can researchers optimize experimental designs to reconcile discrepancies in D4R agonist 24's efficacy across in vitro vs. in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure blood-brain barrier penetration and metabolite stability in animal models.
  • Tissue-specific analysis : Isolate renal or tumor tissues post-treatment for immunoblotting.
  • Dose translation : Apply allometric scaling from in vitro EC50 to in vivo dosing (e.g., mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.